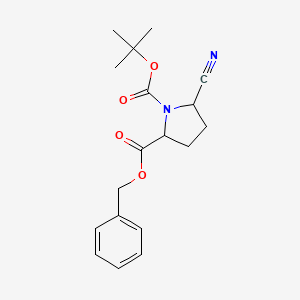

2-O-benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate

Description

2-O-Benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate is a pyrrolidine-based compound featuring dual ester protecting groups (benzyl and tert-butyl) and a cyano substituent at the 5-position. This structure is designed to balance stability and reactivity, making it valuable in synthetic organic chemistry, particularly for peptide modifications and as a precursor for further functionalization. The tert-butyl group provides steric protection for the 1-carboxylate, while the benzyl group at the 2-position offers selective deprotection via hydrogenolysis. The electron-withdrawing cyano group at position 5 influences the compound’s electronic profile and reactivity .

Properties

Molecular Formula |

C18H22N2O4 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

2-O-benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(22)20-14(11-19)9-10-15(20)16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-10,12H2,1-3H3 |

InChI Key |

XIULVZGYJAWRCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1C(=O)OCC2=CC=CC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate typically involves the esterification of benzyl alcohol and N,N-dimethyl ethanolamine in the presence of tert-butyl carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-O-benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-O-benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate is with a molecular weight of approximately 319.4 g/mol. Its structure features a pyrrolidine ring with two carboxylate groups and a cyanide substituent, which contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For example, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The incorporation of the cyanide group in 2-O-benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate may enhance its potency as an anticancer agent by increasing lipophilicity and facilitating cell membrane penetration.

Case Study:

In vitro studies demonstrated that pyrrolidine derivatives, including those structurally related to 2-O-benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate, showed cytotoxic effects against various cancer cell lines, suggesting potential for further development as chemotherapeutic agents .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of enzymes like cyclooxygenase (COX), which are crucial in inflammation processes.

Case Study:

A study on related compounds indicated that modifications on the pyrrolidine ring can lead to enhanced inhibitory activity against COX enzymes, making them suitable candidates for anti-inflammatory drug development .

Organic Synthesis Applications

1. Synthesis of Complex Molecules

The unique structure of 2-O-benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate provides a versatile scaffold for the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, including acylation and alkylation reactions.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Reflux with acetic anhydride | 85 | |

| Alkylation | Base-catalyzed reaction | 90 | |

| Cyclization | Heat under inert atmosphere | 75 |

Biochemical Applications

1. Drug Development

Due to its structural characteristics, this compound is being explored as a lead compound in drug development programs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for treatments aimed at conditions such as Alzheimer's disease.

Case Study:

Preliminary pharmacokinetic studies have shown that similar pyrrolidine derivatives can effectively penetrate neural tissues, suggesting that modifications on the existing structure could yield compounds with improved therapeutic profiles .

Mechanism of Action

The mechanism of action of 2-O-benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The benzyl and tert-butyl groups play a crucial role in binding to enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and related analogs:

*Estimated based on structural analogy to and .

†Predicted based on benzyl vs. methyl ester lipophilicity differences.

Functional Group Impact on Reactivity and Stability

- 5-Cyano Group: Enhances electrophilicity at adjacent positions, enabling nucleophilic additions or reductions (e.g., cyano → amine conversion). Compared to the 4-hydroxy group in ’s compound, the cyano substituent reduces hydrogen-bonding capacity but increases thermal stability .

- Ester Groups: Benzyl ester (2-O-Bn): Cleaved under hydrogenolysis (H₂/Pd-C), offering orthogonal deprotection relative to tert-butyl. Contrasts with the methyl ester in , which requires harsher basic conditions (e.g., LiOH/MeOH) . tert-Butyl ester (1-O-t-Bu): Stable under basic conditions but labile in acidic environments (e.g., TFA), a trait shared across all tert-butyl-containing analogs .

Physicochemical Properties

- Lipophilicity : The target compound’s higher XLogP3 (~2.1) compared to the methyl analog (1.4) reflects increased hydrophobicity due to the benzyl group. This impacts solubility, favoring organic solvents like DCM or THF .

- Steric Effects : The bulky benzyl group slows down reactions at the 2-position compared to smaller esters (e.g., methyl), as seen in slower acylation kinetics in ’s compound .

Biological Activity

2-O-benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The specific configuration includes:

- Benzyl Group : Enhances lipophilicity and may influence receptor interactions.

- Tert-butyl Group : Provides steric hindrance, potentially affecting the compound's binding affinity.

- Cyanopyrrolidine Moiety : May contribute to biological activity through interaction with various biological targets.

Chemical Formula

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 317.36 g/mol |

| Appearance | Solid |

| Purity | ≥95% |

Antiviral Properties

Research indicates that compounds similar to 2-O-benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate exhibit antiviral activity. For instance, studies on related pyrrolidine derivatives have shown effectiveness against viruses such as Hepatitis C and HIV. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, studies have highlighted the potential of pyrrolidine derivatives in inhibiting kinases that are crucial in cancer progression. This suggests that 2-O-benzyl 1-O-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate could also have applications in oncology .

Neuroprotective Effects

Emerging research has suggested that similar compounds might possess neuroprotective properties. These effects could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease by modulating neurotransmitter systems or reducing oxidative stress .

Study on Antiviral Efficacy

A study published in Molecules examined the antiviral properties of pyrrolidine derivatives, including those structurally related to our compound. The results indicated significant inhibition of viral replication at micromolar concentrations, suggesting potential therapeutic applications in viral infections .

Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of pyrrolidine derivatives in rodent models of neurodegeneration. The results demonstrated reduced neuronal loss and improved cognitive function after treatment with these compounds, indicating a promising avenue for further research into their use in neurodegenerative conditions .

Q & A

Q. Basic Research Focus

- HPLC-MS : Use a C18 column (ACN/water gradient) coupled with high-resolution MS to detect sub-1% impurities.

- F NMR (if fluorinated analogs are synthesized) for sensitive quantification.

- IR Spectroscopy : Identify residual solvents (e.g., DMF) via carbonyl stretches (~1670 cm) .

How should researchers address discrepancies between calculated and observed molecular weights in mass spectrometry?

Advanced Research Focus

Discrepancies may arise from adduct formation (e.g., Na/K) or in-source fragmentation. Solutions:

- Use ESI-MS in negative/positive ion modes to compare adduct patterns.

- Perform HRMS with internal calibration (e.g., LockSpray).

- Cross-validate with MALDI-TOF if the compound is poorly ionized in ESI .

What strategies mitigate racemization during scale-up of the synthesis?

Q. Advanced Research Focus

- Low-Temperature Reactions : Conduct key steps (e.g., coupling reactions) at -20°C to slow racemization.

- Protic Solvent Avoidance : Use THF or DCM instead of MeOH/HO to reduce acid/base-mediated epimerization.

- In Situ Monitoring : Employ ReactIR to track chiral integrity during reactions .

How does the electron-withdrawing cyano group at C5 influence the compound’s reactivity in further functionalization?

Advanced Research Focus

The cyano group enhances electrophilicity at adjacent positions, enabling:

- Nucleophilic Additions : Attack at C4 or C5 via conjugate addition (e.g., Grignard reagents).

- Cyclization Reactions : Intramolecular attack by amines or alcohols to form bicyclic structures.

Validate via computational modeling (e.g., NBO analysis) to map charge distribution .

What methodologies assess the ecological impact of this compound if released into wastewater?

Q. Basic Research Focus

- Biodegradability : Use OECD 301F (manometric respirometry) to measure microbial degradation over 28 days.

- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (EC).

- Adsorption Studies : Measure log (octanol-water partition coefficient) to predict bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.